![molecular formula C9H14BrN3 B7637345 N-(5-bromopyridin-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B7637345.png)
N-(5-bromopyridin-3-yl)-N',N'-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-3-yl)-N',N'-dimethylethane-1,2-diamine, also known as BODIPY, is a fluorescent dye widely used in scientific research. It has a unique structure that allows it to be excited by light and emit light of a different color, making it a valuable tool for imaging and tracking biological molecules and processes.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-3-yl)-N',N'-dimethylethane-1,2-diamine involves the absorption of light energy, which causes the molecule to enter an excited state. This excited state is unstable and quickly decays, releasing the excess energy as light of a lower energy and longer wavelength. This process is known as fluorescence.
Biochemical and Physiological Effects:
N-(5-bromopyridin-3-yl)-N',N'-dimethylethane-1,2-diamine has minimal biochemical and physiological effects on living cells and tissues, making it an ideal tool for imaging and tracking biological processes. It is non-toxic, non-cytotoxic, and does not interfere with cellular functions.
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-bromopyridin-3-yl)-N',N'-dimethylethane-1,2-diamine in lab experiments include its high sensitivity, photostability, and compatibility with a wide range of biological samples. However, its limitations include the need for specialized equipment for imaging and analysis, as well as the potential for photobleaching and phototoxicity.
Future Directions
There are many potential future directions for the use of N-(5-bromopyridin-3-yl)-N',N'-dimethylethane-1,2-diamine in scientific research. These include the development of new N-(5-bromopyridin-3-yl)-N',N'-dimethylethane-1,2-diamine-based sensors for detecting specific analytes, the optimization of imaging techniques for higher resolution and sensitivity, and the exploration of new applications in areas such as drug discovery and personalized medicine.
In conclusion, N-(5-bromopyridin-3-yl)-N',N'-dimethylethane-1,2-diamine is a valuable tool for scientific research, with a wide range of applications in biochemistry, cell biology, and biophysics. Its unique fluorescent properties make it a valuable tool for imaging and tracking biological molecules and processes, and its minimal biochemical and physiological effects make it an ideal choice for lab experiments. With ongoing research and development, N-(5-bromopyridin-3-yl)-N',N'-dimethylethane-1,2-diamine has the potential to continue to advance our understanding of the biological world.
Synthesis Methods
The synthesis of N-(5-bromopyridin-3-yl)-N',N'-dimethylethane-1,2-diamine involves several steps, including the reaction of 3,5-dibromopyridine with 4,4-dimethyl-2-oxazoline to form an intermediate, which is then reacted with 1,2-diaminoethane to yield the final product.
Scientific Research Applications
N-(5-bromopyridin-3-yl)-N',N'-dimethylethane-1,2-diamine has a wide range of applications in scientific research, particularly in the fields of biochemistry, cell biology, and biophysics. It can be used to label proteins, nucleic acids, lipids, and other biomolecules, allowing them to be visualized and tracked in living cells and tissues. N-(5-bromopyridin-3-yl)-N',N'-dimethylethane-1,2-diamine-based sensors can also be used to detect various analytes, such as metal ions, pH, and reactive oxygen species.
properties
IUPAC Name |
N-(5-bromopyridin-3-yl)-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c1-13(2)4-3-12-9-5-8(10)6-11-7-9/h5-7,12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECWFUPDMNTGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC(=CN=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-3-yl)-N',N'-dimethylethane-1,2-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.